1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene
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Overview
Description
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is an organic compound with a complex structure that includes a tert-butylphenyl group, a thioether linkage, an isocyano group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenethiol with 2-isocyano-4-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile, participating in various chemical reactions. The thioether linkage provides stability and can influence the compound’s reactivity. The tert-butylphenyl group can enhance lipophilicity, affecting the compound’s bioavailability and interaction with biological membranes .
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone: Shares the tert-butylphenyl and thioether moieties but differs in the presence of a thiadiazole ring.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but has a boronic acid functional group instead of the isocyano and thioether groups.
Uniqueness: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
28334-88-5 |
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Molecular Formula |
C18H19NS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfanyl-2-isocyano-4-methylbenzene |
InChI |
InChI=1S/C18H19NS/c1-13-6-11-17(16(12-13)19-5)20-15-9-7-14(8-10-15)18(2,3)4/h6-12H,1-4H3 |
InChI Key |
NZMGYAOFTMGRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(C)(C)C)[N+]#[C-] |
Origin of Product |
United States |
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